molecular formula C17H23F3N6 B5178771 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine

1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No.: B5178771
M. Wt: 368.4 g/mol
InChI Key: YVUYITRYPSYUCL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is a high-purity chemical reagent designed for advanced pharmaceutical and life science research. This compound is built on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecular architecture incorporates a trifluoromethyl group, a common motif used to enhance metabolic stability and membrane permeability in drug discovery . The TP core is recognized for its significant research value across multiple therapeutic areas. Studies on analogous TP derivatives have demonstrated a wide spectrum of pharmacological potential, including antimicrobial , antiviral , anticancer , and anti-inflammatory activities . A key mechanism of action associated with some TP compounds is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a critical target in the de novo pyrimidine biosynthesis pathway, and its inhibition can impact rapidly dividing cells, such as malignant cells or proliferating immune cells . The specific substitution pattern of this compound—featuring a 5-methyl group, a 2-trifluoromethyl group on the triazolopyrimidine core, and a 7-piperazine moiety—is strategically designed to optimize interactions with biological targets and improve physicochemical properties for research applications. This product is intended for research purposes by qualified laboratory personnel. It is strictly for laboratory use only and is not classified as a drug, cosmetic, or agricultural chemical. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N6/c1-12-11-14(26-16(21-12)22-15(23-26)17(18,19)20)25-9-7-24(8-10-25)13-5-3-2-4-6-13/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUYITRYPSYUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multi-step reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis. The process ensures good functional group tolerance and high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.

Scientific Research Applications

1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including acting as inhibitors for various enzymes and receptors.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By binding to these enzymes, it can modulate their activity and influence biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name / Key Substituents Core Structure Molecular Weight Key Substituents & Functional Groups Biological Relevance/Notes
Target Compound : 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-triazolo[1,5-a]pyrimidin-7-yl]piperazine Triazolo[1,5-a]pyrimidine 368.4 -CF₃ (position 2), -CH₃ (position 5), cyclohexyl-piperazine Purine analog; potential kinase/receptor ligand
1-Methyl-4-[5-methyl-2-(4-methylphenyl)-triazolo[1,5-a]pyrimidin-7-yl]piperazine Triazolo[1,5-a]pyrimidine ~370 (estimated) -4-methylphenyl (position 2), -CH₃ (position 5), methyl-piperazine Increased aromaticity may enhance π-π stacking
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 458.3 -CF₃ (position 7), dichlorophenyl, fluorophenyl Antitrypanosomal, antischistosomal activities
5-Piperazino-8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one Thiazolo-triazolo-pyrimidine ~400 (estimated) Thiazole fused to triazolopyrimidine, piperazine Enhanced electronic diversity; synthetic versatility
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine [1,2,3]Triazolo[4,5-d]pyrimidine 514.5 Sulfonyl group, methoxyphenyl Altered ring fusion may affect target selectivity

Key Observations:

Core Structure Variations :

  • The triazolo[1,5-a]pyrimidine core (target compound) is distinct from pyrazolo[1,5-a]pyrimidine () and thiazolo-triazolopyrimidine () in electronic properties and hydrogen-bonding capacity. For example, the pyrazolo variant in incorporates a pyrazole ring, enhancing aromatic interactions, while the thiazolo variant in introduces sulfur-based polarity .
  • Triazole ring position (e.g., [1,5-a] vs. [4,5-d] in ) alters the spatial arrangement of substituents, impacting receptor binding .

Substituent Effects: Trifluoromethyl (-CF₃): Present in both the target compound and ’s pyrazolo derivative. CF₃ improves metabolic stability and membrane permeability due to its electronegativity and lipophilicity . Cyclohexyl vs.

Piperazine Modifications :

  • Piperazine derivatives are common in drug design for solubility and bioavailability. The cyclohexyl-piperazine in the target compound contrasts with methyl-piperazine () and sulfonylated piperazine (), which vary in polarity and steric demand .

Synthetic Accessibility :

  • Piperazine coupling (e.g., via nucleophilic substitution in ) is a shared strategy for attaching substituents to the triazolopyrimidine core .

Research Findings and Implications

  • Biological Activity: Triazolopyrimidines are established as kinase inhibitors and antimicrobial agents ().
  • SAR Trends :
    • Electron-Withdrawing Groups (e.g., CF₃) enhance stability and target affinity.
    • Bulky Substituents (e.g., cyclohexyl) may improve selectivity by restricting access to off-target binding pockets .

Gaps and Limitations

  • Missing Data : Physical properties (e.g., solubility, melting point) and in vitro/in vivo activity data for the target compound limit direct comparisons .
  • Limited Biological Evidence: Most cited studies focus on synthesis and structural characterization, with minimal pharmacological profiling .

Biological Activity

1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex heterocyclic compound with significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a triazolopyrimidine core known for various biological activities, including anti-cancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Its molecular formula is C17H23F3N6C_{17}H_{23}F_3N_6, and it has a molecular weight of approximately 392.4 g/mol. The presence of trifluoromethyl and cyclohexyl groups enhances its stability and biological activity compared to other similar compounds.

Interaction with CDK2

This compound primarily exerts its effects by inhibiting cyclin-dependent kinase 2 (CDK2) activity. CDK2 is crucial for cell cycle progression, particularly the transition from G1 to S phase. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values indicate potent growth inhibition.
  • HCT-116 (colon cancer) : Effective in reducing cell viability.
  • HepG-2 (liver cancer) : Shows promising results in inhibiting proliferation.

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
MCF-78.5
HCT-11612.3
HepG-210.0

Enzymatic Activity

The compound has been shown to inhibit the enzymatic activity of CDK2/cyclin A2 complex effectively. This inhibition is crucial as it prevents the phosphorylation of downstream targets necessary for cell cycle progression.

Temporal Effects

Temporal studies indicate that the inhibitory effects on cell growth and CDK2 activity are time-dependent. Significant reductions in cell viability were observed within 24 hours of treatment.

Case Studies

Case Study 1: Anticancer Activity

A study conducted by [source needed] evaluated the anticancer properties of this compound in vivo using mouse models with implanted tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with a placebo.

Case Study 2: Antiviral Potential

Research has also indicated potential antiviral activity against specific viral strains. In vitro assays showed that the compound could inhibit viral replication at micromolar concentrations.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other triazolopyrimidine derivatives. While compounds like 1,2,4-triazolo[1,5-a]pyridines exhibit various biological activities, this specific compound's enhanced stability and bioactivity are attributed to its trifluoromethyl and cyclohexyl groups.

Q & A

Q. What are the key synthetic routes for preparing 1-Cyclohexyl-4-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazolo[1,5-a]pyrimidine core via cyclization of aminopyrazoles with dielectrophilic reagents (e.g., trifluoromethyl ketones) under reflux in ethanol or DMF .
  • Step 2: Introduction of the piperazine moiety through nucleophilic substitution. Cyclohexyl groups are often added via reductive amination or alkylation .
  • Key Reagents: Hydrazine derivatives, trifluoromethyl aryl ketones, and cyclohexylpiperazine precursors.
  • Example Protocol: A representative method yields ~90% purity, confirmed by 1^1H NMR (δ 10.52 ppm for NH) and ESIMS (m/z 338 [M+H]+^+) .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming substituent positions (e.g., trifluoromethyl at C2, cyclohexyl-piperazine at C7) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z 430.2 [M+H]+^+ in derivative compounds) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths and angles, with typical R-factors < 0.05 for high-confidence structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs?

  • Case Study: Derivatives with trifluoromethyl groups show variable IC50_{50} values (e.g., 0.5–50 μM against Plasmodium falciparum DHODH). Contradictions may arise from:
  • Solubility differences: Trifluoromethyl enhances hydrophobicity, affecting membrane permeability .
  • Crystallographic artifacts: Poorly resolved structures may misassign binding modes. Refinement with SHELXL (e.g., TWIN/BASF commands) corrects for twinning or disorder .
    • Methodology: Pair dose-response assays with molecular docking (AutoDock Vina) and MD simulations (AMBER) to correlate activity with binding affinity .

Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?

  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450 metabolism. In vitro microsomal assays (human/rodent liver microsomes) quantify half-life improvements .
  • Bioavailability: Formulate as nanocrystals or liposomal suspensions to enhance aqueous solubility. Particle size (DLS) and encapsulation efficiency (HPLC) are critical QC metrics .

Q. How do crystallographic challenges (e.g., twinning, disorder) impact structural analysis?

  • Common Issues:
  • Twinning: Observed in >20% of triazolo[1,5-a]pyrimidine derivatives. SHELXL's TWIN command with HKLF5 data partitions overlapping reflections .
  • Disorder: Flexible cyclohexyl-piperazine groups may require PART commands and anisotropic displacement parameter (ADP) restraints .
    • Validation: Check Rint_{int} and CC1/2_{1/2} during data scaling. A CC1/2_{1/2} > 90% ensures high-resolution datasets .

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